(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11(2)13(8-18-10-15-9-16-18)17-14(19)6-5-12-4-3-7-20-12/h3-7,9-11,13H,8H2,1-2H3,(H,17,19)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYPVHMBEDDFDT-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 258.33 g/mol. The compound features a furan ring, a triazole moiety, and an acrylamide functional group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with triazole-containing amines under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as DMF or DMSO and catalysts that facilitate the formation of the acrylamide bond.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and furan moieties exhibit significant anticancer properties. For instance:
- Cell Line Studies : The antiproliferative effects of similar triazole derivatives have been evaluated against various cancer cell lines including breast (MCF7), colon (HT29), and lung (A549) cancer cells. These studies demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate to high activity against these cell lines .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains:
- Bacterial Inhibition : In vitro tests revealed that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 50 to 100 µg/mL .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the structure significantly affect biological activity:
| Structure Feature | Modification | Effect on Activity |
|---|---|---|
| Furan Ring | Substitution at C5 | Increased anticancer activity |
| Triazole Moiety | Variations in substituents | Altered antimicrobial potency |
| Acrylamide Group | Chain length variation | Enhanced cell permeability |
Case Studies
Several case studies have explored the efficacy of related compounds:
- Triazole Derivatives : A study on fluorinated triazole derivatives showed enhanced antiproliferative effects compared to non-fluorinated analogs, suggesting that fluorination may improve drug-like properties .
- Furan-based Compounds : Research has indicated that furan-containing compounds exhibit significant cytotoxicity against various cancer cell lines, supporting the hypothesis that the furan ring contributes positively to biological activity .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antifungal Activity
Research has indicated that compounds containing triazole moieties exhibit antifungal properties. (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide has been evaluated for its efficacy against various fungal strains. In vitro studies have shown that this compound can inhibit the growth of fungi such as Candida albicans and Aspergillus niger .
Table 1: Antifungal Activity of this compound
| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 100 |
| Aspergillus niger | 12 | 100 |
1.2 Anticancer Properties
The compound has also shown potential anticancer activity in preliminary studies. Research indicates that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators .
Agricultural Chemistry Applications
2.1 Pesticidal Activity
The triazole structure in this compound suggests potential use as a pesticide or herbicide. Studies have demonstrated that similar compounds can act as effective fungicides by inhibiting ergosterol biosynthesis in fungi, which is crucial for their growth .
Case Study: Efficacy Against Plant Pathogens
In field trials, this compound was tested against common plant pathogens such as Botrytis cinerea. Results indicated a significant reduction in disease severity when applied at recommended concentrations.
Materials Science Applications
3.1 Polymer Chemistry
The acrylamide functional group allows for polymerization processes, making this compound a candidate for developing new materials with specific properties. Researchers are exploring its use in synthesizing hydrogels and other polymeric materials that can be utilized in drug delivery systems or as scaffolds in tissue engineering .
Table 2: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Swelling Ratio | 200% |
| Biodegradability | Yes |
| Mechanical Strength | High |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Pharmacological and Physicochemical Properties
Table 2: Inferred Pharmacological Comparison
Key Observations :
- Triazole-containing compounds (e.g., ) often exhibit enhanced potency due to hydrogen-bonding capabilities, though this may come at the cost of solubility .
- Furan vs. thiophene : DM497 (thiophene) shows lower EC50 than DM480 (furan), suggesting sulfur’s electronegativity improves receptor affinity . The target compound’s furan may prioritize π-π interactions over polar interactions.
Q & A
Q. What are the key synthetic steps for preparing (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide?
The synthesis typically involves:
- Amidation : Reacting acryloyl chloride with a furan-containing amine precursor under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the acrylamide backbone .
- Coupling Reactions : Introducing the triazole moiety via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution, ensuring regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product in ≥95% purity . Key challenges include controlling stereochemistry (E-configuration) and minimizing side reactions in heterocyclic ring formation.
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation employs:
- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., acrylamide α,β-unsaturated protons at δ 6.2–6.8 ppm) and carbon connectivity .
- X-ray Crystallography : Resolving the E-configuration of the acrylamide group and spatial arrangement of the triazole and furan rings .
- High-Resolution Mass Spectrometry (HRMS) : Confirming molecular weight (e.g., m/z 341.1432 [M+H]) .
Advanced Research Questions
Q. What strategies optimize synthetic yield and purity for large-scale production?
- Reaction Engineering : Use continuous flow reactors for exothermic steps (e.g., acryloylation) to enhance heat dissipation and scalability .
- Catalyst Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts (e.g., over-reduction of acrylamide) .
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve triazole ring formation efficiency by stabilizing intermediates .
- In-line Analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How does this compound interact with biological targets, and what methodologies validate these interactions?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence polarization to measure IC values .
- Molecular Docking : Simulate binding to active sites (e.g., ATP-binding pockets) using AutoDock Vina, highlighting hydrogen bonds between the triazole group and Arg residues .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) for target proteins like cyclooxygenase-2 (COX-2) .
Q. How can contradictions in spectroscopic or bioactivity data be resolved?
- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare crystallographic data to computational models (DFT) .
- Batch Reproducibility Testing : Assess synthetic consistency across multiple batches to rule out impurity-driven bioactivity .
- Meta-Analysis : Compare published SAR data for analogous compounds to identify outliers in potency or selectivity .
Q. What computational methods predict the compound’s reactivity and stability under varying conditions?
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., furan ring oxidation) .
- Molecular Dynamics (MD) : Simulate degradation pathways in aqueous environments (e.g., hydrolysis of the acrylamide group at pH 7.4) .
- PASS Analysis : Predict biological activity spectra (e.g., anti-inflammatory vs. anticancer) based on structural descriptors .
Q. How does this compound compare structurally and functionally to related acrylamide derivatives?
- Structural Analogues : Replace the triazole with pyrazole (lower logP) or thiophene (enhanced π-stacking) to modulate target affinity .
- Bioactivity Trends : Triazole-containing derivatives show 2–5× higher COX-2 inhibition compared to furan-only analogues due to improved hydrogen bonding .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures 20–30°C higher than non-heterocyclic acrylamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
